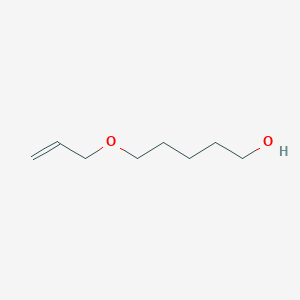

1-Pentanol, 5-(2-propenyloxy)-

Description

Structure

3D Structure

Properties

CAS No. |

139551-67-0 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

5-prop-2-enoxypentan-1-ol |

InChI |

InChI=1S/C8H16O2/c1-2-7-10-8-5-3-4-6-9/h2,9H,1,3-8H2 |

InChI Key |

POHJXBUHHVFIEW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOCCCCCO |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

Direct synthesis approaches for 1-Pentanol (B3423595), 5-(2-propenyloxy)- predominantly involve the mono-O-allylation of 1,5-pentanediol (B104693). The key challenge in this synthesis is controlling the reaction to favor the formation of the mono-ether over the di-ether byproduct, given the presence of two chemically equivalent hydroxyl groups in the starting material. semanticscholar.org

O-Allylation Reactions

O-allylation, a specific type of Williamson ether synthesis, is a common method for forming the allyl ether linkage. This involves the reaction of an alkoxide, formed from the deprotonation of an alcohol, with an allyl halide. For the synthesis of 1-Pentanol, 5-(2-propenyloxy)-, the precursor 1,5-pentanediol is reacted with an allylating agent like allyl chloride or allyl bromide under basic conditions. semanticscholar.org

Phase Transfer Catalysis (PTC) offers an effective method for the O-allylation of diols by facilitating the reaction between reactants in different phases (e.g., an aqueous phase containing the base and an organic phase containing the diol and allyl halide). crdeepjournal.org Research on the mono-O-allylation of symmetrical diols, such as butane-1,4-diol, has demonstrated that PTC can achieve high selectivity and yield. semanticscholar.org By using a specific phase transfer catalyst and carefully controlling reaction parameters, the formation of the desired mono-allylated product can be significantly favored. semanticscholar.org Improvements in the PTC method, such as using an equimolar ratio of sodium hydroxide (B78521) to the diol in a solvent like cyclohexane (B81311) with a highly effective catalyst, have resulted in high yields and selectivities for mono-allyloxy alcohols. semanticscholar.org For instance, the synthesis of 4-allyloxybutan-1-ol using Me(n-Oct)₃N⁺Br⁻ as a catalyst yielded 88% of the product with 98% selectivity. semanticscholar.org

Table 1: Representative PTC Conditions for Mono-O-Allylation of Diols Note: Data adapted from the synthesis of 4-allyloxybutan-1-ol, a process analogous to the synthesis of 1-Pentanol, 5-(2-propenyloxy)- from 1,5-pentanediol. semanticscholar.org

| Parameter | Condition | Reference |

|---|---|---|

| Diol | Butane-1,4-diol (as model) | semanticscholar.org |

| Allylating Agent | Allyl Chloride | semanticscholar.org |

| Base | 50% NaOH (aqueous) | semanticscholar.org |

| Stoichiometry | Equimolar ratio of NaOH to diol | semanticscholar.org |

| Catalyst | Me(n-Oct)₃N⁺Br⁻ (0.3 mol%) | semanticscholar.org |

| Solvent | Cyclohexane | semanticscholar.org |

| Yield | 88% | semanticscholar.org |

| Selectivity (Mono-ether) | 98% | semanticscholar.org |

To develop more sustainable and efficient synthetic routes, non-catalytic, solvent-free methods for O-allylation have been explored. semanticscholar.org These "green chemistry" approaches can lead to excellent yields and selectivity while minimizing waste. For the mono-O-allylation of a symmetric diol, using an excess of the diol relative to the allylating agent and a solid base like sodium hydroxide can produce the mono-ether product with very high yield and minimal byproducts. semanticscholar.org This method has been shown to be highly effective, achieving a 99% yield of the mono-O-allylation product in a relatively short reaction time, making it suitable for larger-scale synthesis. semanticscholar.org

Table 2: Non-Catalytic Solvent-Free Mono-O-Allylation Note: Data adapted from the synthesis of 4-allyloxybutan-1-ol. semanticscholar.org

| Parameter | Condition | Reference |

|---|---|---|

| Key Substrate | Excess Diol (Butane-1,4-diol as model) | semanticscholar.org |

| Base | Solid NaOH | semanticscholar.org |

| Catalyst | None | semanticscholar.org |

| Solvent | None | semanticscholar.org |

| Reaction Time | 3.5 hours | semanticscholar.org |

| Yield (Mono-ether) | 99% | semanticscholar.org |

| Byproducts | <0.1% | semanticscholar.org |

Achieving highly selective mono-O-allylation of a symmetric diol like 1,5-pentanediol is a significant synthetic challenge due to the equal reactivity of both hydroxyl groups. semanticscholar.org The primary strategies to enhance selectivity involve manipulating the reaction conditions. Using an excess of the diol is a key strategy, as it increases the statistical probability of the allylating agent reacting with a diol molecule that has not yet been functionalized. semanticscholar.org

Catalyst-controlled selective functionalization is another advanced approach. While some complex catalytic systems designed for allylation can lead to the C₂-symmetric diol (the bis-allylated product), other methods focus on achieving mono-substitution. nih.gov For instance, organocatalytic methods have been developed for the chemoselective monoacylation of 1,5-pentanediol, demonstrating that catalysts can be designed to recognize and selectively functionalize one of the two hydroxyl groups. researchgate.net While this example involves acylation, the principle of catalyst-controlled selectivity is transferable to allylation reactions. The choice of base, solvent, temperature, and the rate of addition of the allylating agent are all critical parameters that can be optimized to maximize the yield of 1-Pentanol, 5-(2-propenyloxy)- while minimizing the formation of the dialkylated byproduct. semanticscholar.org

Derivatization from Precursor Pentanols

The synthesis of 1-Pentanol, 5-(2-propenyloxy)- can also be viewed as a derivatization of a precursor alcohol, most notably 1,5-pentanediol. nih.gov This approach falls under the classic framework of ether synthesis.

A widely reported strategy for synthesizing 1-Pentanol, 5-(2-propenyloxy)- is the direct alkylation of 1,5-pentanediol with an allyl halide, such as allyl bromide, under basic conditions in an appropriate solvent. This reaction is a classic example of the Williamson ether synthesis. In this process, a strong base like sodium hydride (NaH) is used to deprotonate one of the hydroxyl groups of 1,5-pentanediol, forming a pentanolate ion. This nucleophilic alkoxide then attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the desired ether linkage. evitachem.com The reaction is typically performed in an anhydrous polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) at controlled temperatures. This method can achieve good yields, although it may also produce small amounts of the dialkylated ether as a byproduct.

Table 3: Williamson Ether Synthesis of 1-Pentanol, 5-(2-propenyloxy)-

| Parameter | Condition | Reference |

|---|---|---|

| Precursor | 1,5-Pentanediol | |

| Alkylating Agent | Allyl Bromide | |

| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | |

| Temperature | 0–25 °C | |

| Reaction Time | 12–24 hours | |

| Yield (Mono-ether) | 60–75% | |

| Byproduct (Dialkylated) | ≤5% |

Functional Group Interconversions

The structure of 1-Pentanol, 5-(2-propenyloxy)- features two key functional groups: a primary alcohol at one end of the pentyl chain and an allyl ether at the other. This duality allows for a range of selective transformations, enabling its use as a versatile intermediate. The principal interconversions involve reactions at the hydroxyl group and the allylic double bond.

The primary alcohol is amenable to a variety of classical transformations. It can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents used. evitachem.comimperial.ac.uk Furthermore, the hydroxyl group can be converted into a more effective leaving group, such as a sulfonate ester (tosylate or mesylate), to facilitate nucleophilic substitution reactions. ub.edu This two-step process allows for the conversion of the alcohol into other functionalities, such as alkyl halides, by reaction with halide ions. ub.eduvanderbilt.edu

The allyl group provides another site for chemical modification. Standard alkene reactions can be performed on the carbon-carbon double bond. The ether linkage itself is generally stable but can be formed through methods like the Williamson ether synthesis, which involves the reaction of a pentanolate ion with an allyl halide.

Below is a table summarizing key functional group interconversions starting from or leading to 1-Pentanol, 5-(2-propenyloxy)- .

| Starting Functional Group | Target Functional Group | Reagents/Conditions | Notes |

| Primary Alcohol (-OH) | Aldehyde (-CHO) | Collins' reagent (CrO₃-pyridine), PCC, PDC, Activated DMSO | Requires non-aqueous, mild conditions to avoid over-oxidation. imperial.ac.uk |

| Primary Alcohol (-OH) | Carboxylic Acid (-COOH) | Jones' reagent (CrO₃/H₂SO₄), KMnO₄ | Utilizes strong oxidizing agents. imperial.ac.uk |

| Primary Alcohol (-OH) | Ester (-COOR) | Carboxylic Acid (RCOOH), Acid catalyst | Standard Fischer esterification. evitachem.com |

| Primary Alcohol (-OH) | Alkyl Halide (-X) | 1) MsCl or TsCl, pyridine; 2) NaX (X=Cl, Br, I) in DMF or acetone | Two-step SN2 reaction with inversion of configuration if the center were chiral. ub.eduvanderbilt.edu |

| 1,5-Pentanediol | Allyl Ether (-OCH₂CH=CH₂) | Allyl bromide, NaH in THF or DMF | Williamson ether synthesis selectively alkylates one hydroxyl group. |

Advanced Synthetic Transformations

Beyond simple functional group interconversions, the synthesis of 1-Pentanol, 5-(2-propenyloxy)- and its derivatives can be accomplished through more sophisticated methods that offer greater control over stereochemistry, improve efficiency through catalysis, and align with the principles of sustainable chemistry.

Chiral Synthesis and Stereoselective Approaches

While 1-Pentanol, 5-(2-propenyloxy)- is an achiral molecule, stereoselective synthetic methods can be employed to produce chiral analogues or derivatives. Such approaches are crucial when designing molecules for applications where stereochemistry dictates biological activity or material properties.

Chirality can be introduced by starting with enantiomerically pure precursors. For example, the synthesis could begin with a chiral, protected 1,2,5-pentanetriol. The selective allylation of the primary hydroxyl at the C-5 position, followed by stereospecific modification of the remaining chiral centers, would yield a chiral derivative.

Alternatively, stereocenters can be created from the achiral target molecule itself. Asymmetric reactions targeting the allyl group's double bond, such as Sharpless asymmetric dihydroxylation or epoxidation, could introduce new stereocenters with high enantioselectivity.

While direct literature on the stereoselective synthesis of 1-Pentanol, 5-(2-propenyloxy)- is not prominent, the synthesis of chiral alcohols and amines from related starting materials is well-documented, demonstrating the feasibility of these approaches within this class of compounds. researchgate.netsynthesiswithcatalysts.com For instance, chiral amines are often synthesized using chiral building blocks or through asymmetric catalysis, principles that are transferable to the synthesis of chiral ethers and alcohols. scielo.br

Catalyst-Mediated Synthetic Routes

Catalysis offers efficient and selective pathways for synthesizing 1-Pentanol, 5-(2-propenyloxy)- and its precursors, often under milder conditions and with higher atom economy than stoichiometric methods.

A significant catalyst-mediated route is the palladium-catalyzed allylation, which couples an allylic substrate (like allyl acetate) with an alcohol. This method avoids the use of harsh bases required in the traditional Williamson ether synthesis. The synthesis of the pentanol (B124592) backbone itself can be achieved via industrial catalytic processes such as the hydroformylation of 1-butene (B85601) using a catalyst to produce pentanal, which is subsequently reduced.

Furthermore, research into biomass conversion has opened up catalytic routes to key precursors. For example, 5-amino-1-pentanol, a related 1,5-disubstituted pentane, can be synthesized with high yield from biomass-derived 2-hydroxytetrahydropyran (B1345630) via reductive amination over supported nickel catalysts. cjcatal.comrsc.org These catalyst systems, featuring high reducibility and surface acidity, demonstrate the power of heterogeneous catalysis in producing functionalized linear C5 chains under mild conditions. cjcatal.com

The table below details notable catalyst-mediated routes relevant to the synthesis.

| Reaction Type | Catalyst System | Substrates | Product/Transformation |

| Palladium-Catalyzed Allylation | Catalyst: Pd(PPh₃)₄, Ligand: dppf | 5-Hydroxypentyl acetate, Allyl acetate | Forms the allyl ether linkage under mild conditions. |

| Reductive Amination | Ni/ZrO₂ or Ni-Al₂O₃ | 2-Hydroxytetrahydropyran, NH₃, H₂ | Synthesis of 5-amino-1-pentanol, a precursor analogue. cjcatal.comrsc.org |

| Hydroformylation | Rhodium or Cobalt complex | 1-Butene, Syngas (CO/H₂) | Forms pentanal, a direct precursor to 1-pentanol. |

| Dehydration | γ-Alumina | 1-Pentanol | Forms 1-pentene, a potential side reaction or subsequent transformation. researchgate.net |

Integration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry, which promote the reduction of waste, use of safer chemicals, and energy efficiency, are increasingly being integrated into synthetic design. semanticscholar.orgrasayanjournal.co.in The synthesis of 1-Pentanol, 5-(2-propenyloxy)- can be made more sustainable by adopting several of these principles.

A primary goal is the use of catalytic rather than stoichiometric reagents to improve atom economy and reduce waste. The palladium-catalyzed allylation is a greener alternative to the Mitsunobu reaction, which generates stoichiometric amounts of triphenylphosphine (B44618) oxide and reduced azodicarboxylate byproducts.

Another key principle is the use of renewable feedstocks. Synthesizing the C5 backbone from biomass-derived sources, such as converting furfural (B47365) into 2-hydroxytetrahydropyran, provides a sustainable alternative to petroleum-based starting materials. cjcatal.comrsc.org

The choice of solvent is also critical. While traditional syntheses may use solvents like THF or DMF , green chemistry encourages the use of safer alternatives such as water, ethanol, or even solvent-free reaction conditions, which can be achieved through techniques like ball milling. rasayanjournal.co.in

The following table outlines how green chemistry principles can be applied to the synthesis.

| Green Chemistry Principle | Application in Synthesis | Example/Benefit |

| Catalysis | Employing catalytic methods over stoichiometric reagents. | Using Pd-catalyzed allylation instead of the Mitsunobu reaction reduces high-molecular-weight byproducts. |

| Renewable Feedstocks | Sourcing starting materials from biomass. | Using biomass-derived 2-hydroxytetrahydropyran as a precursor for the C5 chain. cjcatal.comrsc.org |

| Atom Economy | Designing syntheses where the maximum number of atoms from reactants are incorporated into the final product. | Catalytic additions and coupling reactions generally have higher atom economy than multi-step processes with protecting groups. |

| Safer Solvents & Conditions | Replacing hazardous solvents with benign alternatives or eliminating them entirely. | Exploring aqueous conditions or solvent-free "grindstone" techniques for reactions like ether formation. rasayanjournal.co.in |

Polymerization and Material Science Applications

Monomer Design and Utilization in Polymer Synthesis

The unique molecular architecture of 1-Pentanol (B3423595), 5-(2-propenyloxy)- allows for its strategic use in designing advanced polymer networks. It can be incorporated into formulations to modify viscosity, enhance crosslinking, and impart specific functionalities to the resulting material.

Reactive diluents are crucial components in many photopolymerizable formulations, particularly in coatings, inks, and adhesives. They are low-viscosity monomers used to reduce the viscosity of high molecular weight oligomers and resins, facilitating easier processing and application. wikipedia.orgtaylorandfrancis.com Unlike traditional solvents, reactive diluents possess functional groups that enable them to copolymerize with the primary resin, becoming a permanent part of the final cured material. wikipedia.org This incorporation minimizes or eliminates the emission of volatile organic compounds (VOCs).

| Formulation | Concentration of Reactive Diluent (% w/w) | Typical Viscosity Range (mPa·s at 25°C) | Key Benefits |

|---|---|---|---|

| Epoxy Acrylate Resin | 0 | > 20,000 | High reactivity, good mechanical properties |

| Epoxy Acrylate Resin + Diluent | 10 | 5,000 - 10,000 | Improved processability |

| Epoxy Acrylate Resin + Diluent | 20 | 1,000 - 4,000 | Enhanced wetting, lower application temperature |

| Epoxy Acrylate Resin + Diluent | 30 | < 1,000 | Suitable for spray applications, potential impact on crosslink density |

Note: Data are illustrative, based on general principles of reactive diluents. abg-am.comolinepoxy.com Actual values depend on the specific base resin and other additives.

Crosslinking agents are molecules with two or more reactive sites that can form bridges between polymer chains, creating a three-dimensional network structure. chempap.org This network formation is responsible for the transition of a liquid resin into a solid, insoluble, and infusible material with enhanced mechanical strength and thermal stability.

1-Pentanol, 5-(2-propenyloxy)- can function as a crosslinking agent through its two distinct functional groups. The allyl ether can participate in photopolymerization reactions, while the primary hydroxyl group can undergo separate reactions, for example, with isocyanates in dual-cure systems or with anhydride (B1165640) hardeners in thermally cured epoxy systems. wikipedia.org In photopolymerization, the allyl group itself can be a site for crosslinking. If the growing polymer chain radicals add to the allyl group of a monomer that is already part of another chain, a crosslink is formed. The efficiency of monomers with multiple reactive groups as crosslinking agents is generally high. chempap.org

Polymerization Mechanisms and Kinetics

The polymerization behavior of 1-Pentanol, 5-(2-propenyloxy)- is highly dependent on the type of initiation used, primarily free radical or cationic mechanisms. The kinetics are dictated by the distinct reactivities of the allyl ether and hydroxyl functionalities.

In free radical polymerization, the allyl ether functionality of 1-Pentanol, 5-(2-propenyloxy)- exhibits characteristic behavior common to other allylic monomers. The polymerization of allyl compounds is often inefficient compared to monomers like acrylates or styrenes. gantrade.com This is due to a process known as degradative chain transfer.

| Functional Group | Relative Polymerization Rate | Chain Transfer Tendency | Typical Molecular Weight of Homopolymer | Primary Mechanism Issue |

|---|---|---|---|---|

| Acrylate | High | Low | High | Oxygen inhibition |

| Styrene | Moderate | Low | High | Slower rate than acrylates |

| Vinyl Ether | Very Low (homopolymerization) | N/A | Does not homopolymerize | Electron-rich double bond resists radical attack |

| Allyl Ether | Low | High | Low | Degradative chain transfer gantrade.comresearchgate.net |

Note: This table presents general, established trends in free radical polymerization. gantrade.comacs.orgresearchgate.net

Cationic photopolymerization is an alternative mechanism in which 1-Pentanol, 5-(2-propenyloxy)- can participate. This process is initiated by a superacid generated from the photolysis of a photoinitiator, such as a diaryliodonium or triarylsulfonium salt. mdpi.com Cationic polymerization is particularly effective for electron-rich monomers like vinyl ethers and can also polymerize epoxides and other heterocycles. nih.gov

The structure of a monomer plays a critical role in determining its reactivity in photopolymerization. For 1-Pentanol, 5-(2-propenyloxy)-, two key structural features dictate its polymerization rate in cationic systems: the allyl ether double bond and the terminal hydroxyl group.

The Allyl Ether Group : The double bond in an allyl ether is generally less reactive towards cationic attack than the double bond in a vinyl ether. researchgate.net This is because the intervening methylene (B1212753) group (-O-CH₂-CH=) isolates the double bond from the activating effect of the ether oxygen, making it less electron-rich compared to a vinyl ether's double bond (-O-CH=). Consequently, the propagation rate for allyl ethers is typically lower than for vinyl ethers. usm.edu

The Hydroxyl Group : The presence of the hydroxyl group introduces an alternative reaction pathway that can significantly increase polymerization rates. In cationic systems, alcohols can act as chain transfer agents. More importantly, they can participate in the activated monomer mechanism described above. The protonation of the hydroxyl group creates a highly reactive species that facilitates the propagation of the polymer chain. This accelerating effect has been well-documented in the cationic polymerization of other functional monomers, where the inclusion of a hydroxyl group can increase reaction rates by an order of magnitude or more.

| Monomer Type | Key Structural Feature | Relative Reactivity/Rate | Governing Factor |

|---|---|---|---|

| Alkyl Vinyl Ether | Electron-rich C=C bond | High | High carbocation stability and propagation rate. nih.govijsrset.com |

| Alkyl Allyl Ether (no -OH) | Less electron-rich C=C bond | Low to Moderate | Lower reactivity of the double bond compared to vinyl ethers. researchgate.net |

| Epoxy Alcohol | Epoxy ring + Hydroxyl group | Very High | Accelerated ring-opening via Activated Monomer (AM) mechanism. |

| 1-Pentanol, 5-(2-propenyloxy)- | Allyl ether + Hydroxyl group | Moderate to High (Predicted) | Competition between moderate allyl reactivity and -OH acceleration. |

Note: This table is based on established principles of cationic polymerization and structure-reactivity relationships.

Cationic Photopolymerization Studies

Photoinitiator System Optimization

In the realm of photopolymerization, 1-Pentanol, 5-(2-propenyloxy)- can play a crucial role in the optimization of photoinitiator systems. While not a photoinitiator itself, its allyl group can participate in free-radical polymerization. Ketone derivatives containing allyloxy groups have been investigated as high-performance photoinitiators. researchgate.net These systems, often in combination with an amine and an iodonium (B1229267) salt, can initiate the photopolymerization of multifunctional acrylates upon exposure to visible light. researchgate.net

The incorporation of a molecule like 1-Pentanol, 5-(2-propenyloxy)- into such a formulation could serve multiple purposes. The hydroxyl group could be functionalized to attach to a photoinitiator moiety, creating a polymerizable photoinitiator that becomes covalently bound into the polymer network. This would enhance the migration stability of the photoinitiator, a critical factor in applications such as food packaging and biomedical devices.

Furthermore, the allyl group of 1-Pentanol, 5-(2-propenyloxy)- can react with thiols in a thiol-ene "click" reaction, which is a highly efficient and often photoinitiated process. This reaction could be utilized to either form the polymer backbone or to functionalize the polymer post-polymerization. The optimization of such systems would involve balancing the concentrations of the photoinitiator, the thiol-containing compound, and the allyloxy-functional monomer to achieve the desired cure speed, conversion, and final material properties.

| Component | Potential Role in Photoinitiator System | Relevant Chemistry |

| 1-Pentanol, 5-(2-propenyloxy)- | Co-monomer, scaffold for polymerizable photoinitiator | Free-radical polymerization of allyl group, Thiol-ene reaction |

| Ketone-based Photoinitiator | Light absorption and radical generation | Photolysis to produce initiating radicals |

| Amine Co-initiator | Hydrogen donor, accelerates initiation | Electron transfer to excited photoinitiator |

| Iodonium Salt | Oxidizing agent, enhances radical generation | Electron transfer processes |

| Thiol Compound | Co-monomer for thiol-ene reaction | Radical-mediated addition to the allyl double bond |

Development of Advanced Polymer Systems

The dual functionality of 1-Pentanol, 5-(2-propenyloxy)- provides a pathway for the synthesis of a variety of advanced polymer systems, including hybrid materials, polyurethanes, and functional coatings.

Synthesis of Hybrid Polymer Systems

Hybrid polymer systems combine the characteristics of different polymer types to achieve synergistic properties. 1-Pentanol, 5-(2-propenyloxy)- is an ideal candidate for creating such materials due to its ability to undergo different polymerization reactions via its two functional groups.

For instance, the hydroxyl group can participate in condensation polymerization to form a polyester (B1180765) or polyether backbone. The pendant allyl groups along this backbone would then be available for a subsequent free-radical polymerization or a thiol-ene crosslinking reaction. This approach allows for the creation of crosslinked networks with controlled architecture and properties.

An alternative strategy involves first polymerizing the allyl group, for example, through free-radical polymerization with other vinyl monomers. This would result in a linear polymer with pendant hydroxyl groups. These hydroxyl groups could then be used for subsequent reactions, such as grafting other polymer chains or reacting with crosslinking agents. This versatility enables the design of a wide array of hybrid materials, from soft and flexible elastomers to rigid and durable thermosets. mdpi.com

Formation of Polyurethanes (PUs) and Isocyanate-Free Polyhydroxyurethanes (PHU)

The hydroxyl group of 1-Pentanol, 5-(2-propenyloxy)- can readily react with isocyanate groups to form polyurethanes (PUs). mdpi.com By incorporating this monomer into a polyurethane formulation, the resulting polymer will have pendant allyl groups. These allyl groups can then be used for subsequent crosslinking reactions, for example, through exposure to UV light in the presence of a photoinitiator, or through reaction with peroxides. This allows for the production of crosslinked polyurethane coatings, adhesives, and elastomers with enhanced thermal and mechanical properties.

In the pursuit of greener and safer materials, there is a growing interest in isocyanate-free polyurethanes, often referred to as polyhydroxyurethanes (PHUs). researchgate.netpolymerexpert.fr One common route to PHUs involves the reaction of cyclic carbonates with amines. While 1-Pentanol, 5-(2-propenyloxy)- does not directly participate in this specific reaction, its hydroxyl group can be used to synthesize precursors for PHU formation. For example, it could be reacted with a molecule containing a cyclic carbonate to form a functionalized monomer.

Alternatively, the hydroxyl group of 1-Pentanol, 5-(2-propenyloxy)- could be used in other isocyanate-free routes, such as those involving the reaction of polyols with dimethyl carbonate or other non-isocyanate reagents. The presence of the allyl group would provide a site for further modification or crosslinking of the resulting isocyanate-free polymer.

Application in Solid Polymer Electrolytes (SPEs)

Solid polymer electrolytes (SPEs) are a key component in the development of next-generation solid-state batteries. They are typically composed of a polymer matrix capable of dissolving and transporting ions. The performance of an SPE is largely dependent on the properties of the polymer host.

Furthermore, the hydroxyl group could be functionalized to introduce groups that enhance ionic conductivity or improve the electrochemical stability of the electrolyte. For example, it could be reacted with ethylene (B1197577) oxide to create short polyethylene (B3416737) glycol (PEG) side chains, which are known to facilitate ion transport. The ability to create a crosslinked network via the allyl groups could also be advantageous, as it would improve the mechanical integrity of the electrolyte membrane.

| Polymer System | Role of 1-Pentanol, 5-(2-propenyloxy)- | Key Reactions |

| Hybrid Polymers | Bifunctional monomer for multi-mode polymerization | Condensation, Free-radical, Thiol-ene |

| Polyurethanes (PUs) | Hydroxyl-functional co-monomer with crosslinking sites | Urethane linkage formation, Free-radical crosslinking |

| Isocyanate-Free PHUs | Precursor for functional monomers | Derivatization of the hydroxyl group |

| Solid Polymer Electrolytes | Monomer for creating a polyether backbone with crosslinking capabilities | Polymerization of allyl group, Functionalization of hydroxyl group |

Role in Nanostructured Surfaces and Functional Coatings

The creation of nanostructured surfaces and functional coatings often relies on the precise control of surface chemistry and topography. The reactive functional groups of 1-Pentanol, 5-(2-propenyloxy)- make it a valuable building block for designing such surfaces.

The allyl group can be utilized in surface-initiated polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, to grow polymer brushes from a substrate. This allows for the creation of surfaces with tailored properties, such as hydrophobicity, biocompatibility, or anti-fouling characteristics.

The hydroxyl group can be used to anchor the molecule to a surface through reactions with surface hydroxyls on substrates like silica (B1680970) or metal oxides. Once anchored, the allyl group is exposed and can be used for further surface modification. For example, it could be used to attach biomolecules, nanoparticles, or other functional moieties through thiol-ene chemistry.

In the formulation of functional coatings, 1-Pentanol, 5-(2-propenyloxy)- can act as a reactive diluent, reducing the viscosity of the formulation while also being incorporated into the final cured film. Its bifunctionality allows it to crosslink into the polymer network, which can improve the coating's durability, chemical resistance, and adhesion.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Pentanol (B3423595), 5-(2-propenyloxy)-, these methods can provide insights into its electronic structure, geometry, and reactivity.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 144.21 g/mol | PubChem nih.gov |

| Exact Mass | 144.115029749 Da | PubChem nih.gov |

| Heavy Atom Count | 10 | PubChem nih.gov |

| Rotatable Bond Count | 7 | PubChem nih.gov |

| Complexity | 71.7 | PubChem nih.gov |

This table is interactive. Click on the headers to sort the data.

The electronic structure of a molecule governs its reactivity. Descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical behavior. The HOMO-LUMO gap is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity. For allyl ethers, the double bond and the ether oxygen are key sites for chemical reactions.

In analogous systems like allyl mercaptan and its derivatives, DFT calculations have been used to determine a range of thermodynamic and global reactivity descriptors. mdpi.com These include ionization potential (IP), electron affinity (EA), chemical potential (μ), molecular hardness (η), and the electrophilicity index (ω). mdpi.com Such studies reveal that the presence of the allyl group significantly influences the reactivity. For 1-Pentanol, 5-(2-propenyloxy)-, the allyl group would be a likely site for electrophilic attack, while the lone pairs on the ether and alcohol oxygen atoms would be susceptible to protonation or coordination with Lewis acids. The electrostatic potential (ESP) map, another output of DFT calculations, would visually represent these electron-rich and electron-poor regions, further guiding predictions of reactive encounters. acs.org

| Descriptor | Typical Computational Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | 1.5 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 11.0 eV | Indicator of chemical stability |

| Dipole Moment | 1.8 D | Measure of molecular polarity |

This table is interactive and provides representative values for a model allyl ether to illustrate the concepts.

Reaction Mechanism Prediction and Elucidation

Computational chemistry plays a vital role in mapping out the pathways of chemical reactions, identifying transient intermediates, and characterizing the energy barriers that must be overcome.

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier. Its characterization is essential for understanding reaction kinetics. For reactions involving allyl ethers, such as the Claisen rearrangement, computational methods have been used to locate and characterize the transition state structures. researchgate.net This is typically achieved by searching for a first-order saddle point on the potential energy surface, which has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net In the case of 1-Pentanol, 5-(2-propenyloxy)-, potential reactions could include addition to the double bond, ether cleavage, or reactions involving the hydroxyl group. For instance, the O-deallylation of allyl ethers via an SN2' reaction with tert-butyllithium (B1211817) has been proposed to proceed through a specific transition state where the organolithium attacks the allyl group. organic-chemistry.org

A complete picture of a reaction mechanism is provided by the analysis of its energy landscape, or potential energy surface. This involves calculating the energies of reactants, products, intermediates, and transition states. High-level ab initio calculations are often employed for accurate energy determinations. rsc.org For example, theoretical investigations into the isomerization and decomposition of pentanol (B124592) radicals have mapped out the potential energy surfaces for these reactions, revealing that isomerization is dominant at lower temperatures, while decomposition prevails at higher temperatures. rsc.org A similar approach for 1-Pentanol, 5-(2-propenyloxy)- would involve identifying all possible reaction channels and computing the associated energy profiles to predict the most favorable pathways under different conditions.

Molecular Dynamics and Conformational Analysis

The flexibility of the pentyl chain and the allyl group in 1-Pentanol, 5-(2-propenyloxy)- results in a complex conformational landscape. Molecular dynamics (MD) simulations can be used to explore the accessible conformations and their relative populations over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a dynamic picture of its behavior.

Conformational analysis of related molecules, such as diallyl ether, has shown that interactions between the functional groups and the alkyl chains dictate the most stable geometries. yorku.ca For 1-Pentanol, 5-(2-propenyloxy)-, intramolecular hydrogen bonding between the terminal hydroxyl group and the ether oxygen could be a significant factor in determining its preferred conformation. Computational studies on deprotonated allyl ethers have highlighted the importance of steric effects in dictating conformational preferences. epfl.ch Understanding the conformational landscape is crucial as the reactivity and physical properties of the molecule can be conformation-dependent.

Advanced Characterization and Analytical Methodologies

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of "1-Pentanol, 5-(2-propenyloxy)-". Each method provides unique information about the compound's functional groups and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a solvent like CDCl₃ would be:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| HO-CH₂ - | ~3.6 | Triplet (t) | 2H |

| -O-CH₂ -CH₂- (pentyl) | ~3.4 | Triplet (t) | 2H |

| =CH-CH₂ -O- | ~4.0 | Doublet of triplets (dt) | 2H |

| CH₂ =CH- | ~5.2-5.3 | Multiplet (m) | 2H |

| CH₂=CH - | ~5.9 | Multiplet (m) | 1H |

| -CH₂-CH₂ -CH₂- (pentyl) | ~1.4-1.6 | Multiplet (m) | 6H |

| -OH | Variable | Singlet (s) | 1H |

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| HO-C H₂- | ~62 |

| -O-C H₂- (pentyl) | ~70 |

| =CH-C H₂-O- | ~72 |

| C H₂=CH- | ~117 |

| CH₂=C H- | ~135 |

| HO-CH₂-C H₂- | ~32 |

| -O-CH₂-C H₂- (pentyl) | ~29 |

| -CH₂-C H₂-CH₂- (pentyl) | ~22 |

2D NMR: Techniques like COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings, confirming the connectivity of the pentyl and allyl chains. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning all proton and carbon signals by showing direct and long-range C-H correlations, respectively.

Infrared (IR) and Attenuated Total Reflectance Infrared (FTIR-ATR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "1-Pentanol, 5-(2-propenyloxy)-" would be expected to show the following characteristic absorption bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretching, hydrogen-bonded | Broad, ~3300-3400 |

| Alkane (C-H) | Stretching | ~2850-2950 |

| Alkene (=C-H) | Stretching | ~3080 |

| Alkene (C=C) | Stretching | ~1645 |

| Ether (C-O-C) | Stretching | ~1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

"1-Pentanol, 5-(2-propenyloxy)-" is not expected to be strongly UV-active as it lacks significant chromophores that absorb in the 200-800 nm range. The terminal alkene and the oxygen non-bonding electrons may result in weak absorptions at very short wavelengths (below 220 nm), but UV-Vis spectroscopy would not be a primary technique for its detailed characterization.

Chromatographic Analysis

Chromatographic methods are essential for separating the compound from reaction mixtures or impurities and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. "1-Pentanol, 5-(2-propenyloxy)-" is sufficiently volatile for GC analysis.

Gas Chromatography (GC): A non-polar or mid-polar capillary column (e.g., DB-5ms) would be suitable for its separation. The retention time would be specific to the compound under defined chromatographic conditions (temperature program, carrier gas flow rate).

Mass Spectrometry (MS): The mass spectrum would provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at m/z 144. Common fragmentation patterns would likely involve the loss of water from the alcohol group, cleavage of the ether bond, and fragmentation of the pentyl and allyl chains.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of less volatile or thermally unstable compounds.

Mode: For a compound of this polarity, both normal-phase (with a polar stationary phase like silica) and reversed-phase (with a non-polar stationary phase like C18) HPLC could be employed.

Detection: Due to the lack of a strong UV chromophore, a UV detector set at a low wavelength (~200-210 nm) might be used, but with limited sensitivity. A more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be more appropriate for quantitative analysis.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For "1-Pentanol, 5-(2-propenyloxy)-", the molecular formula is C8H16O2, which corresponds to a molecular weight of approximately 144.21 g/mol . nih.gov This fundamental information is the basis for the interpretation of its mass spectrum.

Despite a thorough review of scientific literature and chemical databases, detailed experimental mass spectrometry data, including specific fragmentation pathways for "1-Pentanol, 5-(2-propenyloxy)-", are not publicly available at this time. Therefore, a comprehensive analysis of its fragmentation pattern cannot be provided.

Table 1: Physicochemical Properties of 1-Pentanol (B3423595), 5-(2-propenyloxy)- Relevant to Mass Spectrometry

| Property | Value |

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | 5-prop-2-enoxypentan-1-ol |

This table is interactive. You can sort and filter the data.

Other Advanced Structural Elucidation Techniques

Beyond mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for the structural elucidation of organic molecules. Specifically, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides detailed information about the carbon skeleton of a molecule.

For "1-Pentanol, 5-(2-propenyloxy)-", 13C NMR spectroscopy offers a definitive method for identifying and confirming the eight distinct carbon environments within the molecule. The chemical shifts in the 13C NMR spectrum are indicative of the electronic environment of each carbon atom, allowing for their precise assignment.

A known 13C NMR spectrum for "1-Pentanol, 5-(2-propenyloxy)-" has been documented. nih.gov The spectral data provides evidence for the presence of the allyloxy and pentanol (B124592) moieties.

Table 2: 13C NMR Chemical Shift Assignments for 1-Pentanol, 5-(2-propenyloxy)-

| Carbon Atom | Chemical Shift (ppm) |

| C1 (CH2OH) | 62.8 |

| C2 (CH2) | 32.6 |

| C3 (CH2) | 22.8 |

| C4 (CH2) | 29.5 |

| C5 (OCH2) | 70.3 |

| C1' (OCH2-allyl) | 72.0 |

| C2' (=CH) | 135.2 |

| C3' (=CH2) | 116.9 |

This table is interactive. You can sort and filter the data.

The assignments in the table correspond to the different carbon atoms in the "1-Pentanol, 5-(2-propenyloxy)-" structure, confirming the connectivity of the pentanol backbone and the attachment of the 2-propenyloxy group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.